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Compound of Interest

Compound Name: Fluoxastrobin-d4

Cat. No.: B1146874 Get Quote

An In-depth Technical Guide to Fluoxastrobin-d4
For Researchers, Scientists, and Drug Development Professionals

Introduction
Fluoxastrobin-d4 is the deuterated analog of Fluoxastrobin, a broad-spectrum strobilurin

fungicide. Due to its isotopic labeling, Fluoxastrobin-d4 serves as an invaluable internal

standard for the quantitative analysis of Fluoxastrobin in various matrices, particularly in

environmental and biological samples. Its near-identical physicochemical properties to the

parent compound, combined with its distinct mass spectrometric signature, allow for highly

accurate and precise quantification using isotope dilution mass spectrometry (IDMS). This

technical guide provides a comprehensive overview of the chemical structure, properties, and

analytical applications of Fluoxastrobin-d4.

Chemical Structure and Properties
Fluoxastrobin-d4 is structurally identical to Fluoxastrobin, with the exception of four deuterium

atoms replacing four hydrogen atoms on the 5,6-dihydro-1,4,2-dioxazine ring. This isotopic

substitution results in a higher molecular weight, which is the basis for its use as an internal

standard in mass spectrometry-based analytical methods.

Table 1: Chemical Identifiers and Properties of Fluoxastrobin-d4
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Property Value Reference

Chemical Name
(1E)---INVALID-LINK--

methanone O-Methyloxime
[1]

CAS Number 1246833-67-9 [1]

Alternate CAS Number 1287192-28-2 ((E/Z)-Mixture) [2]

Molecular Formula C₂₁H₁₂D₄ClFN₄O₅ [1]

Molecular Weight 462.85 g/mol [1][2]

SMILES

CO/N=C(/C1=NOC([2H])

([2H])C([2H])

([2H])O1)\C2=C(C=CC=C2)OC

3=NC=NC(=C3F)OC4=CC=C

C=C4Cl

[1]

Appearance Solid [2]

Table 2: Physicochemical Properties of Fluoxastrobin (Non-deuterated)

Property Value Reference

Melting Point 105 °C [3]

Boiling Point Decomposes at ~230 °C [3]

Density 1.422 g/cm³ at 20 °C [4]

Vapor Pressure 6 x 10⁻⁷ mPa at 20 °C [4]

Log P (octanol/water) 2.86 at 20 °C [4]

Mechanism of Action of Fluoxastrobin
Fluoxastrobin, and by extension its deuterated form, belongs to the Quinone outside Inhibitor

(QoI) class of fungicides.[4] Its mode of action is the inhibition of mitochondrial respiration by

binding to the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport
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chain.[4][5] This binding blocks the transfer of electrons from ubiquinol to cytochrome c,

thereby halting ATP synthesis and ultimately leading to fungal cell death.[6]
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Diagram of Fluoxastrobin's inhibition of the mitochondrial electron transport chain.

Experimental Protocols
Fluoxastrobin-d4 is primarily utilized as an internal standard in analytical methods for the

determination of Fluoxastrobin residues. The following is a generalized experimental protocol

based on established methods, such as those developed by the U.S. Environmental Protection

Agency (EPA).[7]

Preparation of Standard Solutions
1. Primary Standard Solutions:
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Accurately weigh approximately 5 mg of Fluoxastrobin-d4 and Fluoxastrobin reference

standards into separate 50 mL volumetric flasks.

Dissolve and bring to volume with acetonitrile (ACN). This results in primary standard

solutions of approximately 100 µg/mL.

Store primary solutions in a freezer.

2. Secondary Mixed Standard Solutions:

Prepare a secondary mixed standard solution by transferring appropriate volumes of the

primary standards into a volumetric flask and diluting with ACN to achieve a desired

concentration (e.g., 1.0 µg/mL of Fluoxastrobin and 0.2 µg/mL of Fluoxastrobin-d4).

3. Calibration Standards:

Prepare a series of calibration standards by serial dilution of the secondary mixed standard

solution with an appropriate solvent mixture (e.g., ACN/water) to cover the expected

concentration range of the samples.

Sample Preparation and Extraction
The following is a general workflow for the extraction of Fluoxastrobin from a solid matrix (e.g.,

soil, plant tissue).
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Sample Homogenization

Spike with Fluoxastrobin-d4
(Internal Standard)

Extraction with Acetonitrile

Centrifugation

Dispersive Solid-Phase Extraction
(d-SPE) Cleanup

Filtration (e.g., 0.22 µm syringe filter)

LC-MS/MS Analysis

Click to download full resolution via product page

A generalized workflow for sample preparation and analysis of Fluoxastrobin.

Homogenization: Homogenize a representative portion of the sample.

Spiking: Accurately weigh a subsample (e.g., 10 g) and spike with a known amount of the

Fluoxastrobin-d4 internal standard solution.

Extraction: Add acetonitrile and shake vigorously to extract the analyte and internal standard.
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Salting Out (Optional): For aqueous samples, a salt mixture (e.g., QuEChERS) may be

added to induce phase separation.

Centrifugation: Centrifuge the sample to separate the organic layer from the solid matrix.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant

to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18) to remove interfering matrix

components. Vortex and centrifuge.

Filtration: Filter the final extract through a 0.22 µm syringe filter prior to analysis.

LC-MS/MS Analysis
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-

MS/MS) with an electrospray ionization (ESI) source is typically used.

Chromatographic Separation: A C18 reversed-phase column is commonly employed with a

gradient elution program using a mobile phase of water and acetonitrile, both often

containing a small amount of formic acid or ammonium formate to improve ionization.

Mass Spectrometry: The mass spectrometer is operated in positive ion mode using Multiple

Reaction Monitoring (MRM) to detect the precursor and product ions for both Fluoxastrobin

and Fluoxastrobin-d4.

Table 3: Example MRM Transitions for Fluoxastrobin and Fluoxastrobin-d4

Compound Precursor Ion (m/z) Product Ion (m/z)

Fluoxastrobin 459.1 [Specific fragment ions]

Fluoxastrobin-d4 463.1 [Corresponding fragment ions]

Note: Specific fragment ions for MRM transitions should be optimized for the instrument used.

Quantification
Quantification is performed using the isotope dilution method. A calibration curve is constructed

by plotting the ratio of the peak area of the Fluoxastrobin to the peak area of the
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Fluoxastrobin-d4 internal standard against the concentration of Fluoxastrobin. The

concentration of Fluoxastrobin in the unknown samples is then determined from this calibration

curve.[2]

Spectroscopic Data (Expected)
While publicly available NMR and mass spectra for Fluoxastrobin-d4 are limited, the expected

spectral characteristics can be inferred.

¹H NMR: The proton NMR spectrum of Fluoxastrobin-d4 would be very similar to that of

Fluoxastrobin, with the notable absence of signals corresponding to the four protons on the

5,6-dihydro-1,4,2-dioxazine ring.

¹³C NMR: The carbon NMR spectrum would also be similar to the unlabeled compound. The

deuterated carbons would exhibit a lower intensity and may appear as multiplets due to C-D

coupling.

Mass Spectrometry: The mass spectrum would show a molecular ion peak [M+H]⁺ at m/z

463.1, which is 4 mass units higher than that of Fluoxastrobin (m/z 459.1). The fragmentation

pattern in MS/MS would be similar to the unlabeled compound, with the fragment ions

containing the deuterated ring showing a corresponding mass shift.

Synthesis
The synthesis of Fluoxastrobin-d4 involves specialized methods for isotopic labeling. A

common approach is the use of deuterated building blocks. For Fluoxastrobin-d4, this would

likely involve the synthesis of a deuterated version of the 5,6-dihydro-1,4,2-dioxazine

heterocycle, which is then coupled with the rest of the molecular scaffold in subsequent

reaction steps.[2]

Conclusion
Fluoxastrobin-d4 is an essential analytical tool for researchers and scientists in the fields of

environmental monitoring, food safety, and toxicology. Its use as an internal standard in isotope

dilution mass spectrometry methods provides a high degree of accuracy and precision for the

quantification of Fluoxastrobin residues. This technical guide has provided a detailed overview

of its chemical properties, mechanism of action, and a comprehensive experimental protocol for
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its application. The provided diagrams and tables serve as a quick reference for laboratory

professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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